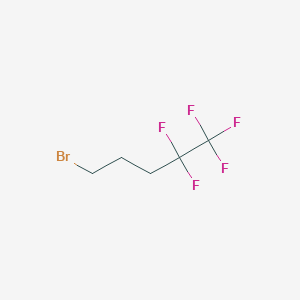

5-Bromo-1,1,1,2,2-pentafluoropentane

Description

5-Bromo-1,1,1,2,2-pentafluoropentane (CAS: 1383437-60-2, molecular formula: C₅H₆BrF₅) is a fluorinated bromoalkane characterized by five fluorine atoms and a bromine substituent on a pentane backbone. Suppliers like Shanghai Yuanye and CymitQuimica offer it in high purity (≥95%) at premium prices (e.g., ¥1,880/250mg or €354/250mg), reflecting its niche research and industrial uses .

Properties

IUPAC Name |

5-bromo-1,1,1,2,2-pentafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHJIMUCRCZUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,1,1,2,2-pentafluoropentane can be synthesized through the reaction of pentane with bromine and fluorine sources. One common method involves dissolving pentane in a solvent such as dichloromethane, followed by the addition of bromine and a fluorinating agent like potassium fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-1,1,1,2,2-pentafluoropentane may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with electrophiles

Common Reagents and Conditions

Common reagents used in reactions with 5-Bromo-1,1,1,2,2-pentafluoropentane include sodium hydroxide, ammonia, and various organometallic compounds. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield pentafluoropentanol, while elimination reactions can produce pentafluoropentene .

Scientific Research Applications

5-Bromo-1,1,1,2,2-pentafluoropentane is utilized in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving fluorinated analogs of biological molecules.

Medicine: Research into potential pharmaceutical applications, particularly in the development of fluorinated drugs.

Industry: It is employed in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism by which 5-Bromo-1,1,1,2,2-pentafluoropentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-1,1,1,2,2-pentafluoropentane with structurally or functionally related fluorinated/brominated compounds:

Key Analysis:

Structural and Functional Differences: Fluorination Degree: The pentafluorinated compound exhibits higher electronegativity and stability than difluoro or tetrafluoro analogs, reducing its reactivity in radical or oxidation processes . Functional Groups: Compounds with hydroxyl (e.g., 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) or ketone groups enable diverse reactivity (e.g., hydrogen bonding, carbonyl chemistry), unlike the saturated bromoalkane . Saturation vs.

Applications :

- Electronics/Pharmaceuticals : The target compound’s inertness suits it as a solvent or inert carrier in sensitive reactions .

- Polymers/Pharmaceuticals : Hydroxyl-containing analogs (e.g., 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) are preferred for esterification or drug synthesis .

- Agrochemicals : Aromatic bromo-fluoro ketones (e.g., 1-(5-Bromo-2-fluorophenyl)pentan-1-one) are tailored for aromatic functionalization in pesticide development .

Cost and Availability :

- 5-Bromo-1,1,1,2,2-pentafluoropentane is priced higher (e.g., €820/g from CymitQuimica) than less fluorinated analogs, reflecting synthesis complexity and fluorine content .

Research Findings and Limitations

- Reactivity Studies: Evidence suggests bromine in fluorinated alkanes undergoes slower nucleophilic displacement due to fluorine’s electron-withdrawing effects, contrasting with faster reactions in non-fluorinated bromoalkanes .

- Data Gaps: Limited empirical data on physical properties (e.g., boiling points, solubility) necessitate further experimental characterization .

Biological Activity

5-Bromo-1,1,1,2,2-pentafluoropentane (C5HBrF5) is an organofluorine compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C5HBrF5

- Molecular Weight: 230.96 g/mol

- CAS Number: 422-05-9

-

Structure:

The biological activity of 5-bromo-1,1,1,2,2-pentafluoropentane primarily arises from its capacity to act as an alkylating agent . It can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter cellular functions and signaling pathways . Such interactions may result in:

- Protein Modification: Alkylation can lead to changes in protein function and stability.

- Nucleic Acid Interaction: The compound may form adducts with DNA or RNA, potentially leading to mutations or altered gene expression.

Toxicity and Safety Profile

The safety data for 5-bromo-1,1,1,2,2-pentafluoropentane indicates it poses certain hazards:

| Hazard Type | Description |

|---|---|

| Flammability | Moderate fire hazard when exposed to heat |

| Acute Toxicity | Toxic effects observed in laboratory studies |

| Skin Irritation | Potential irritant; exposure should be minimized |

| Endocrine Disruption | No evidence found in current literature |

Case Studies

A study examining the effects of halogenated compounds on cellular systems highlighted the potential of 5-bromo-1,1,1,2,2-pentafluoropentane as a model for understanding alkylating agents' roles in cancer biology. The compound demonstrated significant cytotoxicity in various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

Research Findings

Recent investigations into the biological activity of 5-bromo-1,1,1,2,2-pentafluoropentane have yielded promising results:

- Antitumor Activity: Research indicates that the compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This effect is attributed to its alkylating properties that disrupt DNA replication .

- Environmental Impact: Studies assessing the ecological toxicity of fluorinated compounds suggest that while 5-bromo-1,1,1,2,2-pentafluoropentane is toxic to aquatic organisms at high concentrations, it does not exhibit significant bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.